Penethamate

概要

説明

ペネタマットはベンジルペニシリンのジエチルアミノエチルエステルです。 これは、特に牛の乳房炎や豚、牛、馬、山羊、羊の細菌感染症の治療に、獣医学で一般的に使用されています . ペネタマットはプロドラッグであり、これは加水分解によってその活性型、ベンジルペニシリンに変換されることを意味します .

2. 製法

合成経路と反応条件: ペネタマットは、20〜80°Cの温度範囲で、有機溶媒中で、ペニシリンナトリウムまたはペニシリンカリウムを2-クロロトリエチルアミンまたは2-クロロトリエチルアミン塩酸塩と反応させることで合成できます . この反応により遊離ペネタマットが生成され、これは次に酸性化され、ヨウ化塩と反応させてペネタマットヒドロヨージドを得ます .

工業的生産方法: ペネタマットの工業的生産には、同様の合成経路が使用されますが、規模が大きくなります。このプロセスは、収率を向上させ、環境への影響を軽減するために最適化されています。 たとえば、高毒性クロロホルム酸エチルの使用は避けられており、反応収率は80〜90%に達することができます .

準備方法

Synthetic Routes and Reaction Conditions: Penethamate can be synthesized by reacting sodium penicillin or potassium penicillin with 2-chloro triethylamine or 2-chloro triethylamine hydrochloride in an organic solvent at a temperature range of 20-80°C . The reaction yields free this compound, which is then acidified and reacted with iodized salt to obtain this compound hydroiodide .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce environmental impact. For instance, the use of high-toxicity ethyl chlorformate is avoided, and the reaction yield can reach 80-90% .

化学反応の分析

反応の種類: ペネタマットは加水分解を受けて、ベンジルペニシリンとジエチルアミノエタノールを放出します . この加水分解は、その活性化のための重要な反応です。

一般的な試薬と条件:

加水分解: この反応は、生理学的pH(7.3)および温度(37°C)の水溶液中で発生します。

還元的アミノ化: 還元剤の存在下、ペネタマットは、前駆体化合物の還元的アミノ化によって合成できます.

主要な生成物:

ベンジルペニシリン: 加水分解後のペネタマットの活性型.

ジエチルアミノエタノール: 加水分解反応の副生成物.

科学的研究の応用

ペネタマットは、科学研究や産業でいくつかの用途があります。

作用機序

ペネタマットはプロドラッグとして作用し、加水分解によってベンジルペニシリンに変換されます . ベンジルペニシリンは、次に、細菌細胞壁の生合成を阻害することによって、抗菌作用を発揮します . この阻害は、細胞壁合成に必須であるペニシリン結合タンパク質へのベンジルペニシリンの結合によって起こります .

6. 類似の化合物との比較

ペネタマットは、プロカインペニシリンなどの他のペニシリン誘導体と似ています . 両方の化合物は、同様の薬理学的特性を持ち、獣医学で使用されています . ペネタマットは、すべてのペニシリン誘導体では見られない局所麻酔作用を持っています .

類似の化合物:

プロカインペニシリン: 同様の薬理学的特性を持ち、獣医学で使用されています.

ペネタマットのユニークな特徴は、プロドラッグとして作用し、ベンジルペニシリンの制御放出を提供することで、治療効果を高めることです .

類似化合物との比較

生物活性

Penethamate, specifically this compound hydriodide, is an antibiotic compound predominantly used in veterinary medicine, particularly for treating mastitis in dairy cows and bacterial infections in swine and cattle. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

Pharmacological Profile

Chemical Properties:

- Chemical Name: this compound hydriodide

- Molecular Formula: C₁₁H₁₅N₂O₄S·HI

- pKa: 8.4 at room temperature; approximately 8% exists as uncharged at physiological pH (7.2) .

Mechanism of Action:

this compound is rapidly converted into benzylpenicillin in the body, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. This mechanism is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus uberis, common pathogens in mastitis .

Biological Activity

Efficacy Against Mastitis:

this compound hydriodide has demonstrated significant efficacy in treating mastitis. A large-scale study involving 727 cows indicated that the use of this compound significantly reduced somatic cell counts (SCC) compared to control treatments. The average SCC was 550,000 cells/ml for cows treated with this compound and meloxicam versus 711,000 cells/ml for those receiving only this compound .

In Vitro Studies:

Research has shown that this compound effectively kills intracellular pathogens. In a study assessing its action against Streptococcus uberis, killing rates ranged from 85% to 100% at higher concentrations (32 μg/mL to 32 mg/mL), demonstrating its ability to penetrate mammary epithelial cells and eliminate pathogens without harming the host cells .

Pharmacokinetics

Absorption and Distribution:

this compound exhibits rapid absorption following intramuscular injection, with a bioavailability of approximately 48% when administered as a hydriodide formulation. The clearance rate is about 0.49 L/kg/h, indicating a moderate elimination profile .

Half-Life:

The half-life of this compound in aqueous solution is roughly 23 minutes at physiological conditions (37°C and pH 7.3). This rapid hydrolysis underscores the importance of timely administration to maintain effective plasma concentrations .

Case Study 1: Mastitis Treatment

In a controlled trial across multiple farms in New Zealand, the administration of this compound hydriodide alongside meloxicam led to a statistically significant reduction in SCC and improved overall udder health outcomes compared to antibiotic treatment alone. The study highlighted the economic viability of combining antibiotics with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Prepartum Therapy

A clinical trial involving dairy heifers assessed the effects of prepartum treatment with this compound hydriodide on udder health and milk production. Results indicated that treated heifers had fewer intramammary infections during early lactation compared to untreated controls, suggesting a preventive role for this compound .

Safety Profile

While generally well-tolerated, some adverse reactions have been reported, including rare neurological responses following injection. Monitoring for such reactions is essential during clinical use . The compound's safety profile is further supported by its low toxicity as benzylpenicillin itself is considered safe .

特性

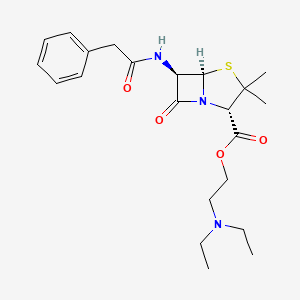

IUPAC Name |

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26)/t17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKRZUUZFWTBCC-WSTZPKSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

808-71-9 (mono-hydrochloride) | |

| Record name | Penethamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20190371 | |

| Record name | Penethamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-73-4 | |

| Record name | Benzylpenicillin β-diethylaminoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penethamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENETHAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8RF01X2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。